molecular formula C19H22BrN2O3P B11101961 diethyl {[(4-bromophenyl)amino](1H-indol-3-yl)methyl}phosphonate

diethyl {[(4-bromophenyl)amino](1H-indol-3-yl)methyl}phosphonate

Cat. No.: B11101961
M. Wt: 437.3 g/mol
InChI Key: METXACFDJKABQA-UHFFFAOYSA-N
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Description

Diethyl {(4-bromophenyl)aminomethyl}phosphonate is a phosphonate derivative featuring a 4-bromophenylamino group and a 1H-indol-3-ylmethyl moiety. This compound’s synthesis likely follows a multi-component reaction pathway, similar to other α-aminophosphonates, involving aldehydes, amines, and diethyl phosphite under acidic or catalytic conditions .

Properties

Molecular Formula

C19H22BrN2O3P

Molecular Weight

437.3 g/mol

IUPAC Name

4-bromo-N-[diethoxyphosphoryl(1H-indol-3-yl)methyl]aniline

InChI

InChI=1S/C19H22BrN2O3P/c1-3-24-26(23,25-4-2)19(22-15-11-9-14(20)10-12-15)17-13-21-18-8-6-5-7-16(17)18/h5-13,19,21-22H,3-4H2,1-2H3

InChI Key

METXACFDJKABQA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . The bromophenyl and phosphonate groups are then introduced through subsequent reactions involving appropriate bromination and phosphonation reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphonate ester groups undergo hydrolysis under basic or acidic conditions to yield bioactive phosphonic acid derivatives. Key findings include:

Reaction ConditionsReagents/CatalystsProductsYield/Outcome
Aqueous NaOH (1M), 80°C, 6hSodium hydroxidePhosphonic acid derivative~75% conversion
HCl (concentrated), refluxHydrochloric acidPartially hydrolyzed intermediatesModerate yield

Hydrolysis mechanisms involve nucleophilic attack on the phosphorus center, with the ethoxy groups acting as leaving groups. The reaction rate depends on pH and temperature.

Nucleophilic Substitution

The bromine atom on the 4-bromophenyl moiety participates in cross-coupling reactions. For example:

Reaction TypeCatalysts/ReagentsProductsKey Observations
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃Aryl-substituted derivativesLimited data
Ullmann CouplingCuI, 1,10-phenanthrolineBiaryl-linked phosphonatesRequires optimization

These reactions exploit the bromine’s electrophilicity, enabling diversification of the aromatic ring .

Catalytic Cyclization and Annulation

Transition-metal catalysts facilitate cycloaddition reactions with alkynes or alkenes:

SubstrateCatalyst SystemConditionsProducts
Hex-3-yne[Cp*RhCl₂]₂, Cu(OAc)₂·H₂O100°C, Ar, 14hFused indole-phosphonate heterocycles

This Rh-catalyzed process forms complex polycyclic structures, leveraging the indole’s reactivity .

Biological Phosphorylation Interactions

The phosphonate group mimics phosphate esters in enzymatic processes, leading to:

Target SystemObserved EffectMechanismReference
Cellular kinasesCompetitive inhibitionBinding to ATP pockets
PhosphatasesIrreversible inactivationCovalent modification

These interactions underpin its potential as a kinase inhibitor or phosphatase modulator.

Oxidation and Reduction

The indole and amino groups undergo redox transformations:

ReactionReagentsProductsNotes
H₂O₂, FeSO₄Fenton-like conditionsOxidized indole derivativesLow selectivity
NaBH₄, MeOHReducing conditionsAmine reduction productsPartial conversion

Oxidation of the indole ring can generate electrophilic intermediates, while reduction targets the imine linkage.

Complexation with Metal Ions

The phosphonate and amino groups act as chelating ligands:

Metal IonCoordination ModeApplicationReference
Cu²⁺Bidentate (P=O, NH)Catalytic intermediates
Fe³⁺Tridentate (P=O, NH, Br)Material science

These complexes are studied for catalytic or materials science applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that diethyl phosphonates, including derivatives of diethyl {(4-bromophenyl)aminomethyl}phosphonate, exhibit significant antimicrobial activity. A study highlighted the synthesis of various diethyl benzylphosphonate derivatives, which were tested against Escherichia coli strains. The results demonstrated that these compounds possess cytotoxic effects, with varying minimal inhibitory concentrations depending on the substituents attached to the phenyl ring . This suggests potential for development as new antimicrobial agents.

Anticancer Activity
The compound's structural features may also contribute to its anticancer properties. Similar phosphonate derivatives have shown promising results in inhibiting cancer cell growth in vitro. For instance, compounds related to diethyl phosphonates were evaluated for their antimitotic activity against human tumor cells, indicating a potential pathway for further research into cancer therapeutics .

Material Science

Corrosion Inhibition
Diethyl {(4-bromophenyl)aminomethyl}phosphonate has been investigated for its anti-corrosion properties. Compounds with indole and phosphonate functionalities have been synthesized and characterized for their ability to inhibit corrosion in metal substrates. The incorporation of such compounds into coatings could enhance the longevity and durability of materials exposed to corrosive environments .

Synthesis and Characterization

The synthesis of diethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves a multi-step chemical process that includes the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Evaluation

A series of diethyl benzylphosphonates were synthesized and tested against various bacterial strains. The study revealed that specific substitutions on the phenyl ring significantly influenced antimicrobial efficacy, with some derivatives exhibiting low MIC values, suggesting their potential as alternatives to conventional antibiotics .

Case Study 2: Corrosion Resistance

In a comparative study, diethyl phosphonates were applied as corrosion inhibitors on steel surfaces exposed to saline conditions. The results indicated that these compounds formed protective layers on the metal surface, significantly reducing corrosion rates compared to untreated controls .

Mechanism of Action

The mechanism of action of diethyl {(4-bromophenyl)aminomethyl}phosphonate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The phosphonate group can also interact with metal ions and other biomolecules, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The target compound’s substituents significantly influence its physical properties compared to analogs:

  • Diethyl [(4-Chloro-2-nitrophenyl)amino)(3,4-dimethoxyphenyl)methyl]phosphonate (18): Contains a chloro-nitro-phenyl group and dimethoxy substituents. It has a melting point (m.p.) of 161°C and a yield of 65% .
  • Diethyl (((3-chloro-4-fluorophenyl)amino)(quinolin-3-yl)methyl)phosphonate (4u): Features a quinoline heterocycle instead of indole. It has a m.p. of 157–159°C and an 85.2% yield . The indole group in the target compound could enhance π-π stacking interactions, affecting solubility and crystallinity.
Table 1: Physical Properties of Selected Analogs
Compound Substituents Yield (%) Melting Point (°C) Molecular Weight*
Target Compound 4-BrPhNH, 1H-indol-3-yl ~441.3 (calc.)
Diethyl [(4-Cl-2-NO₂PhNH)(3,4-diOMePh)] (18) 4-Cl-2-NO₂, 3,4-diOMe 65 161 ~467.8 (calc.)
Diethyl (4-Bromophenyl)phosphonate (17) 4-BrPh Liquid (120°C) 293.10
DEPAMP () PhNH, Ph 92 ~319.3 (calc.)

*Molecular weights estimated based on substituents.

Spectral and Structural Analysis

  • NMR Signatures: The 4-bromophenyl group would show distinct aromatic proton signals (δ 7.3–7.5 ppm) and a singlet for the NH group. The indole’s protons (e.g., H-2 at δ ~7.1 ppm) would differ from quinoline derivatives, which lack the indole’s NH peak .
  • Mass Spectrometry : The bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) would aid in identifying the molecular ion peak, distinguishing it from chloro or nitro analogs .

Biological Activity

Diethyl {(4-bromophenyl)aminomethyl}phosphonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C15H17BrN2O3P
  • Molecular Weight : 373.18 g/mol

The structural formula indicates the presence of a phosphonate group, which is often associated with various biological activities, including enzyme inhibition and antimicrobial effects.

Biological Activity Overview

  • Antitumor Activity :
    • Research indicates that compounds containing indole and phosphonate moieties exhibit significant antitumor properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375-C5) cells. Diethyl {(4-bromophenyl)aminomethyl}phosphonate is hypothesized to exhibit similar effects due to the presence of the indole structure .
  • Antimicrobial Properties :
    • Phosphonates have been recognized for their antimicrobial activities. The presence of the 4-bromophenyl group may enhance this activity by improving lipophilicity and facilitating membrane penetration. Studies have shown that phosphonates can inhibit bacterial growth, making them candidates for further development as antimicrobial agents .
  • Enzyme Inhibition :
    • Compounds with phosphonate groups are often investigated as inhibitors of enzymes such as acetylcholinesterase (AChE). The inhibition of AChE is critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Diethyl {(4-bromophenyl)aminomethyl}phosphonate may function similarly, warranting further investigation into its inhibitory potential .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell growth in MCF-7 and A375-C5
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential AChE inhibitor

Detailed Research Findings

  • Antitumor Studies : A study evaluating various indole derivatives found that modifications at specific positions on the indole ring significantly influenced cytotoxicity against cancer cell lines. The introduction of a phosphonate group was correlated with enhanced antitumor activity .
  • Mechanism of Action : The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .

Q & A

Q. What established synthetic routes are available for diethyl {(4-bromophenyl)aminomethyl}phosphonate, and what key intermediates are involved?

The compound is typically synthesized via Kabachnick-Fields reaction or click chemistry approaches. A common route involves:

  • Step 1 : Condensation of diethyl (azido(benzamido)methyl)phosphonate with 4-bromophenylamine derivatives under Cu(I)-catalyzed "click" conditions to form the triazole-phosphonate core .
  • Step 2 : Functionalization of the indole moiety via Mannich or nucleophilic substitution reactions to introduce the 4-bromophenylamino group .
    Key intermediates include azido-phosphonate precursors and propiolate/alkyne derivatives for click chemistry. Reaction optimization often employs tetramethylguanidine or meglumine sulfate as catalysts to enhance regioselectivity and yield .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR : Assign signals for the indole NH (~δ 10-12 ppm), phosphonate P-O-CH2 (δ ~4.0-4.5 ppm), and aromatic protons (δ 6.5-8.0 ppm) .
  • 31P NMR : Confirms phosphonate integrity (δ ~20-25 ppm) .
  • IR Spectroscopy : Identifies P=O (1210-1230 cm⁻¹) and NH stretching (3200-3400 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., SHELX refinement for crystal structure determination) .

Q. What are the standard protocols for purity assessment and structural validation?

  • HPLC/GC-MS : Quantify purity (>95% typical for bioactive studies) .
  • Elemental analysis : Validate C, H, N, and P content within ±0.4% of theoretical values .
  • Melting point consistency : Compare with literature values (e.g., 109-110°C for analogous phosphonates) .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved during characterization?

  • Cross-validation : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and compare with X-ray-derived torsion angles .
  • Density Functional Theory (DFT) : Calculate theoretical NMR shifts and overlay with experimental data to identify conformational discrepancies .
  • Hydrogen bonding analysis : Apply graph-set notation (Etter’s rules) to interpret crystallographic data and reconcile with solution-state NMR observations .

Q. What strategies optimize regioselectivity and yield in multi-step syntheses of this compound?

  • Catalyst screening : Test organocatalysts (e.g., tetramethylguanidine) or transition metals (CuI for click chemistry) to suppress side reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance phosphonate intermediate stability .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15-20% for Mannich reactions .

Q. How should biological activity assays be designed to evaluate this compound’s pharmacological potential?

  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli at 25-100 ppm concentrations .
  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC50 against serine hydrolases or metalloproteases .
  • Antioxidant profiling : DPPH and H2O2 radical scavenging assays with IC50 comparison to ascorbic acid .

Q. What computational tools predict binding modes and pharmacokinetic properties?

  • Molecular docking (AutoDock/Vina) : Model interactions with AChE (PDB: 4EY7) or bacterial enoyl-ACP reductase .
  • ADMET prediction (SwissADME) : Assess logP (target <3), blood-brain barrier permeability, and CYP450 inhibition .
  • MD simulations (GROMACS) : Validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can isotopic labeling (e.g., 14C) be utilized to study metabolic pathways or environmental fate?

  • 14C-labeling : Introduce 14C at the benzothiazole or indole moiety via Grignard or Curtius rearrangement reactions .
  • Autoradiography/TLC : Track metabolite formation in soil or plant models to study biodegradation pathways .

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